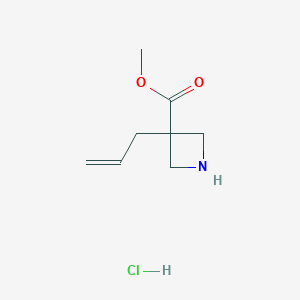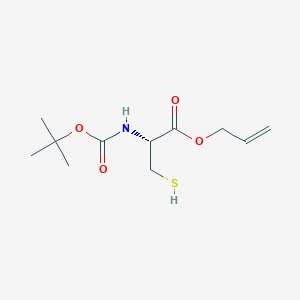
Methyl 3-allylazetidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a chemical compound. It is a heterocyclic building block . The empirical formula of the compound is C5H10ClNO2 and it has a molecular weight of 151.59 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” can be represented by the SMILES stringCl.COC(=O)C1CNC1 . This indicates that the molecule consists of a chloride ion (Cl), a methoxy group (COC), a carbonyl group (=O), and an azetidine ring (C1CNC1). Physical and Chemical Properties Analysis
“Methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride” is a solid compound . The InChI key, which is a unique identifier for the compound, isUOCWTLBPYROHEF-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Transformation of Azetidine Derivatives
Synthesis of Alkyl 3-Chloroazetidine-3-carboxylates
A study describes the development of alkyl 3-chloroazetidine-3-carboxylates through ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates, highlighting a novel approach in the regioselective ring opening and subsequent closure in the synthesis of azetidine derivatives (A. Žukauskaitė, Sven Mangelinckx, & AlgirdasSackus, 2014).
Reactivity of 3,3-Dichloroazetidines and Intermediacy of 2-Azetines
Research into 2-aryl-3,3-dichloroazetidines presents an accessible synthesis pathway and explores their reactivity with bases, leading to the discovery of ring contraction mechanisms and the formation of novel aziridine derivatives, showcasing the versatility of azetidine-based compounds in chemical reactions (Y. Dejaegher, Sven Mangelinckx, & N. de Kimpe, 2002).
Pharmacokinetics and Therapeutic Potential
Synthesis and Pharmacokinetics of Valopicitabine (NM283)
An investigation into the synthesis of valopicitabine, a prodrug of 2'-C-methylcytidine, highlights the efforts to enhance oral bioavailability for the treatment of hepatitis C, demonstrating the potential therapeutic applications of methylated nucleoside analogs (C. Pierra et al., 2006).
Chemical Properties and Interactions
Specific Intermolecular Interactions and Lipophilicity
A study on methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs examines the effects of methylation on intermolecular interactions and lipophilicity, revealing insights into the tautomeric forms and the influence of methyl groups on the chemical behavior and potential applications of these compounds (A. Katrusiak, Paweł Piechowiak, & A. Katrusiak, 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305 + P351 + P338 advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
Methyl 3-allylazetidine-3-carboxylate hydrochloride is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins to which it is attached.
Mode of Action
Instead, it serves as a bridge, connecting an antibody or protein to a cytotoxic drug in the case of ADCs, or a ligand for an E3 ubiquitin ligase and a target protein in the case of PROTACs .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific ADC or PROTAC in which it is used. In general, ADCs deliver cytotoxic drugs to specific cells, leading to cell death . PROTACs, on the other hand, induce the degradation of target proteins, altering the biochemical pathways in which those proteins are involved .
Result of Action
The result of the action of this compound is the delivery of a cytotoxic drug to specific cells in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to cell death or altered cellular function, depending on the specific drug or protein involved.
Propriétés
IUPAC Name |
methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-4-8(5-9-6-8)7(10)11-2;/h3,9H,1,4-6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZOHPJYOVYEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)

![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)


![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)
![5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)


![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2863140.png)
![2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2863141.png)

